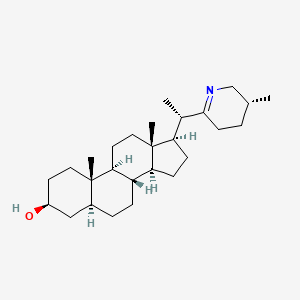
Solacongestidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solacongestidine is a steroid alkaloid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anticancer Properties
Solacongestidine has shown promising results in various cancer models, demonstrating significant inhibitory effects on tumor growth and metastasis.
- Mechanism of Action : Research indicates that this compound targets multiple pathways involved in cancer cell proliferation and apoptosis. It has been reported to induce apoptosis in several cancer cell lines, including pancreatic cancer (CFPAC-1 and PANC-1), gastric cancer (SGC-7901), and leukemia (THP-1 and MV4-11) cells. The compound appears to activate the AMPK/FOXO3A pathway, leading to cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- In Vivo Studies : In mouse xenograft models, this compound significantly reduced tumor size and inhibited metastasis. This effect was corroborated by metabolomics analysis, which indicated alterations in glutathione metabolism and ferroptosis activation mediated by this compound's interaction with SLC7A11 .
Cholesterol Biosynthesis Inhibition
This compound has been identified as a potent inhibitor of cholesterol biosynthesis from dihydrolanosterol. This property positions it as a potential therapeutic agent for managing hyperlipidemia and related cardiovascular diseases.
- Research Findings : In comparative studies with other alkaloids from the Solanum genus, this compound exhibited superior inhibitory activity against cholesterol synthesis, suggesting its utility in developing cholesterol-lowering medications .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against fungal pathogens.
- Fungal Inhibition : Preliminary studies have indicated that this compound exhibits minimum inhibitory concentrations against various fungal strains, suggesting its potential as an antifungal agent in clinical settings .
Traditional Medicine Applications
Historically, compounds from the Solanum species have been used in traditional medicine for their therapeutic properties.
- Cultural Significance : In various cultures, this compound-containing plants have been utilized for their anti-inflammatory and analgesic effects. This traditional knowledge supports ongoing research into the compound's pharmacological benefits .
Case Study 1: Pancreatic Cancer Treatment
A study involving pancreatic cancer cell lines demonstrated that this compound effectively inhibited cell growth in a dose-dependent manner. Flow cytometry analysis revealed significant apoptosis rates within 24 hours of treatment, correlating with decreased expression of drug resistance-related proteins .
Case Study 2: Cholesterol Management
In a laboratory setting, this compound was tested alongside other alkaloids for its ability to inhibit cholesterol biosynthesis. Results showed that it outperformed most counterparts, indicating its potential role in developing new therapeutic strategies for managing cholesterol levels .
Propiedades
Número CAS |
984-82-7 |
|---|---|
Fórmula molecular |
C27H45NO |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3R)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h17-24,29H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
Clave InChI |
MSKAAWFUKWQOQS-YNAJWQGRSA-N |
SMILES |
CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
SMILES isomérico |
C[C@@H]1CCC(=NC1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
SMILES canónico |
CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Key on ui other cas no. |
984-82-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















